

N-Boc-3-azetidinone: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *tert-Butyl 3-oxoazetidine-1-carboxylate*

Cat. No.: B119529

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Introduction: N-Boc-3-azetidinone, also known as **tert-butyl 3-oxoazetidine-1-carboxylate**, is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its strained four-membered ring and versatile ketone functionality make it a valuable precursor for synthesizing a wide array of complex molecules, particularly substituted azetidines.[3] This guide provides an in-depth overview of its chemical characteristics, experimental protocols, and applications for researchers, scientists, and drug development professionals. The strategic importance of N-Boc-3-azetidinone lies in its role as a key intermediate for various therapeutic agents, including Janus kinase (JAK) inhibitors, HCV protease inhibitors, and novel antibacterial compounds.[1][2]

Core Chemical Characteristics

The fundamental properties of N-Boc-3-azetidinone are summarized below, providing a quantitative baseline for its use in a laboratory setting.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C ₈ H ₁₃ NO ₃ | [4][5] |
| Molecular Weight | 171.19 g/mol | [4][5] |
| CAS Number | 398489-26-4 | [4][5] |
| Appearance | White to light brown crystalline powder or solid | [1][6] |
| Melting Point | 47-51 °C | [5][7] |
| Boiling Point | 251.3 ± 33.0 °C (Predicted) | [1] |
| Density | 1.174 ± 0.06 g/cm ³ (Predicted) | [1] |
| Flash Point | 101.7 °C (215.1 °F) | [7] |

Spectral and Structural Identifiers

Structural confirmation of N-Boc-3-azetidinone relies on various spectroscopic and structural identifiers.

| Identifier Type | Identifier | Source(s) |
|---------------------|--|-----------|
| SMILES | <chem>CC(C)(C)OC(=O)N1CC(=O)C1</chem> | [4] |
| InChI | 1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3 | [4] |
| InChI Key | VMKIXWAFFVLJCK-UHFFFAOYSA-N | [4] |
| ¹ H NMR | Available | [8] |
| ¹³ C NMR | Available | [9] |
| IR Spectrum | Conforms to structure | [6] |
| Mass Spectrometry | Available | [9] |

Solubility Profile

The solubility of N-Boc-3-azetidinone is a critical parameter for reaction and purification protocols.

| Solvent | Solubility | Source(s) |
|-----------------|-------------------|-----------|
| Chloroform | Sparingly soluble | [1] |
| Dichloromethane | Slightly soluble | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of N-Boc-3-azetidinone are presented below.

Protocol 1: Synthesis of N-Boc-3-azetidinone via Swern Oxidation

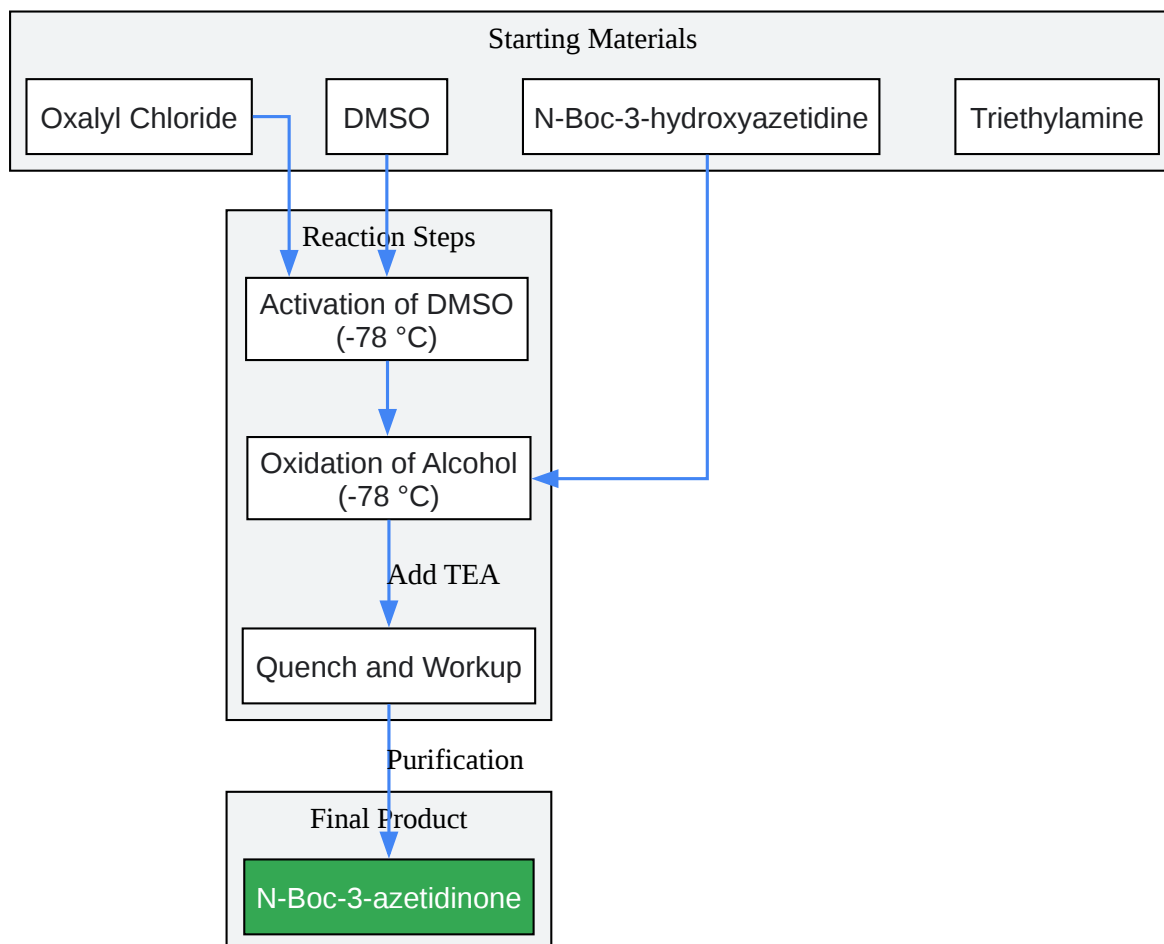
The most common laboratory-scale synthesis involves the oxidation of N-Boc-3-hydroxyazetidine.[2] The Swern oxidation is a reliable method for this transformation.

Materials:

- N-Boc-3-hydroxyazetidine
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen atmosphere

Procedure:

- A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
- A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.
- A solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DCM is added dropwise, again keeping the temperature below -65 °C. The resulting mixture is stirred for 30 minutes.
- Triethylamine (5.0 equivalents) is added slowly to the reaction mixture, which is then allowed to warm to room temperature and stirred for 1 hour.
- The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield N-Boc-3-azetidinone as a white to off-white solid.



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General Synthetic Pathway to N-Boc-3-azetidinone

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

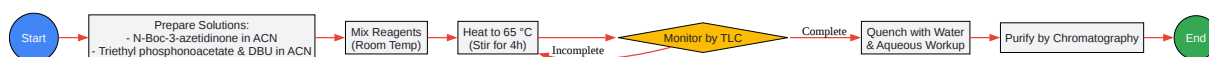
N-Boc-3-azetidinone readily undergoes olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to introduce exocyclic double bonds, a key step in synthesizing various derivatives.^[10]

Materials:

- N-Boc-3-azetidinone
- Triethyl phosphonoacetate
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Acetonitrile (ACN), anhydrous
- Argon or Nitrogen atmosphere

Procedure:

- To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous acetonitrile, add DBU (1.1 equivalents) at room temperature under an inert atmosphere. Stir the mixture for 30 minutes.
- Add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.
- Heat the reaction mixture to 65 °C and stir for 4 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product, methyl (N-Boc-azetidin-3-ylidene)acetate, is purified by silica gel chromatography.



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Experimental Workflow for the HWE Reaction

Safety and Handling

N-Boc-3-azetidinone is associated with several hazards and requires careful handling in a laboratory setting.

| Hazard Type | GHS Classification and Statements | Source(s) |
|-------------------------------------|---|------------|
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [7] |
| Signal Word | Danger | [7][11] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [4][7][11] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P352, P305+P351+P338+P310 | [7][12] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 type dust mask | [7] |
| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended). Moisture sensitive. | [1] |

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